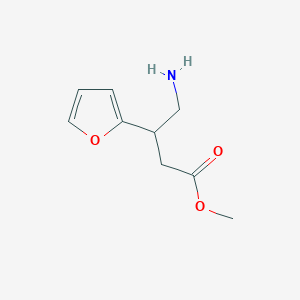

Methyl 4-amino-3-(furan-2-yl)butanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

methyl 4-amino-3-(furan-2-yl)butanoate |

InChI |

InChI=1S/C9H13NO3/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-4,7H,5-6,10H2,1H3 |

InChI Key |

ZJLFFWNPYDUZFK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)C1=CC=CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-(furan-2-yl)butanoate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 4-amino-3-(furan-2-yl)butanoate, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a robust and efficient strategy centered around the asymmetric Michael addition of a nucleophile to a nitroalkene, followed by the chemoselective reduction of the nitro group. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth explanations of the reaction mechanisms, experimental procedures, and data interpretation.

Introduction: The Significance of γ-Amino Acids with Heterocyclic Moieties

γ-Amino acids are crucial structural motifs found in a variety of biologically active molecules and are known to act as inhibitors of the neurotransmitter γ-aminobutyric acid (GABA).[1] The incorporation of heterocyclic moieties, such as furan, into the backbone of these amino acids can significantly influence their pharmacological properties, including binding affinity, selectivity, and metabolic stability. This compound, in particular, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The development of efficient and stereoselective synthetic routes to this class of compounds is therefore of high importance.[2][3]

Strategic Approach: Asymmetric Conjugate Addition and Chemoselective Reduction

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Asymmetric Michael Addition: This key carbon-carbon bond-forming reaction establishes the stereocenter at the C3 position. An organocatalyzed conjugate addition of a suitable nucleophile to a furan-containing nitroalkene is a powerful method to achieve high enantioselectivity.[1][4]

-

Chemoselective Nitro Group Reduction: The subsequent reduction of the nitro group to the corresponding primary amine must be performed under conditions that do not affect the ester functionality. Several methods are available for this selective transformation.[5][6][7]

This strategic approach is illustrated in the workflow diagram below:

Caption: A high-level overview of the synthetic workflow for this compound.

Detailed Synthetic Protocols

Part A: Synthesis of (E)-2-(2-nitrovinyl)furan

The first phase involves the synthesis of the key electrophile, (E)-2-(2-nitrovinyl)furan, from commercially available starting materials.

Reaction Scheme:

Caption: Synthesis of the key nitroalkene intermediate via a Henry reaction.

Experimental Protocol:

-

To a stirred solution of furan-2-carbaldehyde (1.0 eq) and nitromethane (1.5 eq) in glacial acetic acid (5 mL per 1 g of aldehyde), add ammonium acetate (0.5 eq).

-

Heat the reaction mixture at 80-90 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Recrystallization from ethanol or isopropanol can be performed for further purification.

Expected Yield and Characterization:

| Compound | Appearance | Yield (%) | Melting Point (°C) |

| (E)-2-(2-nitrovinyl)furan | Yellow crystalline solid | 80-90 | 74-76 |

Part B: Asymmetric Michael Addition to (E)-2-(2-nitrovinyl)furan

This crucial step introduces the stereocenter at the C3 position. An organocatalytic approach using a chiral secondary amine catalyst is highly effective.[1][4]

Reaction Scheme:

Caption: Asymmetric Michael addition of dimethyl malonate to (E)-2-(2-nitrovinyl)furan.

Experimental Protocol:

-

To a solution of (E)-2-(2-nitrovinyl)furan (1.0 eq), dimethyl malonate (1.2 eq), and a chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 eq) in a suitable solvent (e.g., toluene or dichloromethane), add an acidic co-catalyst (e.g., benzoic acid, 0.1 eq).[1]

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Yield and Stereoselectivity:

| Compound | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Dimethyl 2-(1-(furan-2-yl)-2-nitroethyl)malonate | 85-95 | >20:1 | >95 |

Part C: Decarboxylation and Reduction to this compound

The final steps involve the removal of one of the ester groups and the chemoselective reduction of the nitro group.

Reaction Scheme:

Caption: Decarboxylation followed by nitro group reduction to yield the final product.

Experimental Protocol:

1. Krapcho Decarboxylation:

-

Dissolve the purified malonate adduct (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v).

-

Add lithium chloride (2.0 eq) and heat the mixture to 150-160 °C for 4-6 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Methyl 3-(furan-2-yl)-4-nitrobutanoate by column chromatography.

2. Chemoselective Nitro Reduction:

-

Method A: Iron in the presence of an acid

-

To a solution of Methyl 3-(furan-2-yl)-4-nitrobutanoate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction, filter through a pad of celite, and wash the celite with ethanol.

-

Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers and concentrate to afford the crude product.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve Methyl 3-(furan-2-yl)-4-nitrobutanoate (1.0 eq) in methanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the product.[6]

-

Expected Yield and Purity:

| Compound | Yield (%) | Purity (by NMR/LC-MS) |

| This compound | 75-85 (from nitro ester) | >95% |

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

Chromatographic Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the progress of each reaction step, ensuring complete conversion of the starting material before proceeding to the next step or workup.

-

Spectroscopic Analysis: The structure and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

-

Stereochemical Integrity: The enantiomeric excess (ee) of the chiral intermediate should be determined by chiral High-Performance Liquid Chromatography (HPLC) to validate the effectiveness of the asymmetric catalysis. The stereochemical integrity is expected to be maintained through the subsequent reaction steps.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established synthetic sequence involving an asymmetric Michael addition and a chemoselective nitro group reduction. The use of organocatalysis provides an efficient means to control the stereochemistry of the molecule. The protocols outlined in this guide are robust and can be adapted for the synthesis of analogous compounds, thereby providing a valuable tool for researchers in the field of medicinal chemistry.

References

- Seebach, D., & Juaristi, E. (2006). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids.

- Almasi, D., Alonso, D. A., & Nájera, C. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(10), 1642.

- Li, Z., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synlett, 33(15), 1489-1493.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Si, S., et al. (2025).

- Zhang, Z., & Schafer, L. L. (2021).

- Wennemers, H. (2008). Peptide Catalyzed Asymmetric Conjugate Addition Reactions of Aldehydes to Nitroethylene—A Convenient Entry into γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5627-5628.

- Easton, C. J., et al. (1995). Convenient route to γ-nitro-α-amino acids: conjugate addition of nitroalkanes to dehydroalanine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 41-46.

- DiRocco, D. A., et al. (2025). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis.

- DiRocco, D. A., et al. (2025). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis.

- DiRocco, D. A., et al. (2025).

- Wuitschik, G., et al. (2010). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 66(33), 6329-6337.

- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. Retrieved from a relevant chemical supplier's technical resources.

- Al-Masoudi, N. A., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemistry.

-

American Chemical Society. (n.d.). REDUCTIONS IN ORGANIC CHEMISTRY. Retrieved from [Link]

- Reddy, P. V. N., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3418.

- De Kimpe, N., et al. (2006). An efficient synthesis of γ-imino- and γ-amino-β-enamino esters. ARKIVOC, 2006(iii), 202-209.

- Reddy, L. R., Prasad, K., & Prashad, M. (2012). A protocol for an asymmetric synthesis of γ-amino acids. The Journal of Organic Chemistry, 77(14), 6296–6301.

- Karaarslan, M., & Demircan, A. (2006). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry, 18(4), 645-649.

- Koksch, B., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry.

- Chemical Synthesis Database. (2025). methyl 4-amino-3-butynoate.

- Wiley. (2011). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.

- Antonchick, A. P., et al. (2018). Asymmetric Synthesis of Heterocyclic γ‐Amino‐Acid and Diamine Derivatives by Three‐Component Radical Cascade Reactions.

- Gong, L.-Z., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 688691.

- Fu, G. C., & Lu, X. (2022). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(1), 51-56.

- Leighton, J. L., & Wipf, P. (2003). A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. Journal of the American Chemical Society, 125(34), 10213-10218.

- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1322-1337.

- Paizs, C., et al. (n.d.). Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O.

- Reddy, B. V. S., et al. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Molecules, 29(22), 5035.

- Aksenov, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4594.

-

PubChem. (2025). Methyl 3-[formyl(furan-2-yl)amino]butanoate. Retrieved from [Link]

- Konno, H., et al. (2018). Synthesis of Ahod Moiety of Ralstonin A Using Amino Acid Schiff Base Ni(II)‐Complex Chemistry. European Journal of Organic Chemistry, 2018(44), 6129-6133.

- Tatsuta, K., et al. (1982). A Novel Synthesis of a Branched-Chain Amino Sugar, Methyl 2-Amino-2,3-Dideoxy-3-C-Formyl-Α-D-Xylofuranoside-3′r,5-Hemiacetal. Bulletin of the Chemical Society of Japan, 55(10), 3254-3257.

Sources

- 1. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis and Characterization of Methyl 4-amino-3-(furan-2-yl)butanoate

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the novel compound Methyl 4-amino-3-(furan-2-yl)butanoate. Initial searches indicate that this specific molecule has not been assigned a unique Chemical Abstracts Service (CAS) number, suggesting its status as a novel or sparsely documented chemical entity. Consequently, this guide focuses on a proposed, robust synthetic pathway, detailed characterization methodologies, and an exploration of its potential applications in medicinal chemistry. The core of this whitepaper is a detailed protocol for a two-step synthesis commencing with a Knoevenagel condensation to form the α,β-unsaturated ester backbone, followed by a strategic aza-Michael conjugate addition to introduce the key amine functionality.

Introduction and Rationale

This compound is a structurally intriguing molecule incorporating two key pharmacophores: a γ-aminobutyric acid (GABA) analogue backbone and a furan ring. GABA analogues are a cornerstone of neuroscience research and drug development, targeting a wide array of neurological and psychiatric disorders. The furan moiety is a versatile heterocyclic scaffold present in numerous approved pharmaceuticals, valued for its ability to act as a bioisostere for phenyl rings and engage in specific hydrogen bonding interactions.

The absence of a registered CAS number for this compound highlights a gap in the chemical space and presents an opportunity for novel discovery. This guide serves as a foundational document, providing the necessary theoretical and practical framework to enable researchers to synthesize, characterize, and investigate the therapeutic potential of this target molecule.

Chemical Identity and Predicted Properties

While a CAS number is not available, the fundamental properties of the target compound can be calculated. These properties are essential for planning purification strategies (e.g., chromatography, extraction) and for preliminary computational studies.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | This compound |

| Monoisotopic Mass | 183.089543 Da |

Proposed Synthetic Pathway

The synthesis of β-amino esters is a well-established field in organic chemistry.[1][2][3] A highly effective and logical approach to this compound is a two-step sequence involving the formation of an α,β-unsaturated ester followed by a conjugate addition of an amine.[1][4][5] This strategy is advantageous due to the commercial availability of starting materials and the generally high yields associated with these reaction classes.

A logical workflow for the synthesis is presented below.

Caption: Proposed two-stage synthetic workflow.

Step 1: Synthesis of 3-(Furan-2-yl)acrylic acid

The initial step involves the synthesis of the acrylic acid precursor. The Knoevenagel condensation of furfural with malonic acid is a reliable method to generate the required C-C double bond.[6] This reaction is often catalyzed by a basic amine catalyst, such as piperidine or pyridine.

Protocol:

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add furfural (1.0 equiv), malonic acid (1.3 equiv), and a suitable solvent like pyridine or toluene.

-

Add a catalytic amount of an organocatalyst, such as piperidine (0.1 equiv).

-

Heat the reaction mixture to 100 °C and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the mixture to room temperature and acidify with aqueous HCl (e.g., 2M) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(furan-2-yl)acrylic acid.

Step 2: Synthesis of this compound

This step accomplishes two transformations: esterification of the carboxylic acid and the conjugate addition of ammonia to the α,β-unsaturated system. A common approach is to first form the methyl ester and then perform the aza-Michael addition.

Protocol:

-

Esterification: Suspend 3-(furan-2-yl)acrylic acid (1.0 equiv) in methanol. Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) and reflux the mixture for 4-6 hours. Neutralize the reaction, extract the ester with an organic solvent, and concentrate to obtain methyl 3-(furan-2-yl)acrylate.

-

Aza-Michael Addition: Dissolve the methyl 3-(furan-2-yl)acrylate (1.0 equiv) in a suitable solvent such as methanol or THF.

-

Add an excess of an ammonia source, such as a concentrated solution of ammonia in methanol or aqueous ammonium hydroxide, to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. The progress can be monitored by TLC or GC-MS. The conjugate addition of amines is a well-documented and powerful method for forming C-N bonds.[1][7]

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine) to afford the pure this compound.

Proposed Characterization and Quality Control

As a novel compound, rigorous characterization is paramount to confirm its identity and purity. The following analytical techniques are essential for a self-validating protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all protons and their connectivity. Key signals would include the methyl ester singlet (~3.7 ppm), multiplets for the aliphatic backbone protons, and characteristic signals for the furan ring protons (~6.3-7.4 ppm).

-

¹³C NMR: Will show distinct signals for the ester carbonyl (~172 ppm), the furan carbons (~110-150 ppm), the aliphatic carbons, and the methyl ester carbon (~52 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion for C₉H₁₃NO₃ would be approximately 184.0974.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C=O stretching for the ester (~1735 cm⁻¹), and C-O stretching signals.

The relationship between the synthetic steps and the required analytical validation is crucial for ensuring trustworthiness.

Caption: Workflow for Synthesis Validation.

Potential Applications and Future Directions

The structure of this compound suggests several promising avenues for research in drug development:

-

GABA Receptor Modulation: As a GABA analogue, the compound could be investigated for its activity at GABA receptors (GABAₐ, GABAₑ, and GABAₑ). It could serve as a precursor for agonists or antagonists with novel pharmacological profiles.

-

Enzyme Inhibition: The amino acid-like structure could be a starting point for designing inhibitors of enzymes involved in amino acid metabolism or signaling pathways.

-

Anticonvulsant and Anxiolytic Agents: Many GABA analogues exhibit anticonvulsant and anxiolytic properties. The title compound and its derivatives warrant screening in relevant preclinical models.

-

Antibacterial Agents: The furan nucleus is found in some natural products with antibacterial activity, such as furanomycin.[8] This suggests a potential, albeit speculative, role in antibacterial research.

Future work should focus on the stereoselective synthesis of this compound, as the biological activity of chiral molecules is often confined to a single enantiomer.[2][9] Asymmetric synthesis methods, such as using chiral auxiliaries or catalysts for the aza-Michael addition, would be a critical next step.[1][2]

Conclusion

While this compound is not currently cataloged with a CAS number, this guide provides a clear and scientifically grounded pathway for its synthesis and characterization. By leveraging established reactions like the Knoevenagel condensation and aza-Michael addition, researchers can reliably produce this novel compound. Its hybrid structure, combining a GABA-like scaffold with a furan ring, makes it a compelling target for discovery programs in neuroscience and infectious diseases. The protocols and characterization data outlined herein provide the foundational knowledge required for its exploration as a new chemical entity.

References

-

Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. PubMed. Available at: [Link]

-

Asymmetric synthesis of β‐amino esters (2 a–e) and β‐amino acids... ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters - ACS Publications. Available at: [Link]

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. Available at: [Link]

-

What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Stack Exchange. Available at: [Link]

-

Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry. Available at: [Link]

-

Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation... ResearchGate. Available at: [Link]

-

Methyl 3-[formyl(furan-2-yl)amino]butanoate. PubChem. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Available at: [Link]

-

methyl 4-amino-3-butynoate. Chemical Synthesis Database. Available at: [Link]

-

Conjugate addition of amines to chiral 3-aziridin-2-yl-acrylates. Scilit. Available at: [Link]

-

Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents. PMC. Available at: [Link]

-

(A) The 1,4-conjugate addition reaction between primary amine and... ResearchGate. Available at: [Link]

-

Conjugate Addition of an Amine. YouTube. Available at: [Link]

-

Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Omega - ACS Publications. Available at: [Link]

-

(PDF) Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents. ResearchGate. Available at: [Link]

-

Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Available at: [Link]

-

Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. 123dok. Available at: [Link]

- Method for synthesizing methyl acrylate. Google Patents.

-

A Comprehensive Achievement in the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Preprints.org. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conjugate addition of amines to chiral 3-aziridin-2-yl-acrylates | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. preprints.org [preprints.org]

- 9. pubs.acs.org [pubs.acs.org]

Therapeutic Potential & Development of Methyl 4-amino-3-(furan-2-yl)butanoate: A Next-Generation GABA Analog

Topic: Potential Therapeutic Applications of Methyl 4-amino-3-(furan-2-yl)butanoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold & The Strategy

This compound (referred to herein as M-Fur-GABA ) represents a strategic evolution in the design of

While the clinical success of 3-substituted GABA analogs is well-documented for neuropathic pain and epilepsy, M-Fur-GABA introduces a heteroaromatic furan ring at the C3 position. This modification is designed to alter lipophilicity and binding kinetics at the

Chemical Basis & Mechanism of Action[1]

Structural Logic: The Prodrug Approach

The free acid, 4-amino-3-(furan-2-yl)butanoic acid, is a zwitterionic molecule at physiological pH, which limits its passive diffusion across the blood-brain barrier (BBB).

-

The Methyl Ester Advantage: Masking the carboxylic acid as a methyl ester increases the compound's

, facilitating rapid uptake via passive transport or specific nutrient transporters (e.g., LAT1). -

Bioactivation: Once systemic, ubiquitous intracellular esterases (e.g., CES1) hydrolyze the ester to release the active pharmacological agent.

Pharmacodynamics: The Ligand

Unlike benzodiazepines, M-Fur-GABA does not bind to GABA_A or GABA_B receptors. Its mechanism mimics pregabalin:

-

Target: The active acid binds with high affinity to the

and -

Effect: Binding disrupts the trafficking of these channels to the synaptic membrane.

-

Result: Reduced calcium influx during depolarization leads to decreased release of excitatory neurotransmitters (Glutamate, Substance P, CGRP) in hyper-excited neurons.

Visualization: Mechanism of Action & Bioactivation

Figure 1: The pharmacodynamic cascade of M-Fur-GABA, from prodrug entry to synaptic modulation.

Therapeutic Indications

Based on the structural homology to pregabalin and the unique electronic properties of the furan ring, the following applications are prioritized:

Neuropathic Pain[3]

-

Context: Diabetic peripheral neuropathy, post-herpetic neuralgia, and chemotherapy-induced peripheral neuropathy.

-

Rationale: The furan ring provides a rigid steric bulk similar to the isobutyl group of pregabalin but with distinct pi-stacking potential, potentially increasing residence time at the

receptor site.

Epilepsy (Partial Onset Seizures)

-

Context: Adjunctive therapy for refractory partial seizures.

-

Rationale: Reduction of glutamatergic "storming" in the hippocampus and cortex.

Anxiety & Sleep Disorders[3][4]

-

Context: Generalized Anxiety Disorder (GAD).

-

Rationale: Modulation of VGCCs in the amygdala reduces amygdalar hyperexcitability, a core driver of anxiety.

Critical Safety Analysis: The Furan Liability

Senior Scientist Note: This section is critical. While the scaffold is promising, the furan ring introduces a specific toxicological risk that must be addressed in early development.

The Risk: Furan rings can be metabolically activated by Cytochrome P450 2E1 (CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive Michael acceptor. This metabolite can cross-link proteins and DNA, leading to hepatotoxicity or carcinogenicity.

Mitigation Strategy:

-

Metabolic Screening: Early microsomal stability assays must specifically look for glutathione adducts of the dialdehyde.

-

Structural Optimization: If toxicity is observed, the furan ring should be reduced to a tetrahydrofuran (THF) ring. The THF analog retains steric bulk but eliminates the aromatic system responsible for bioactivation.

Figure 2: The metabolic bioactivation pathway of the furan moiety, highlighting the necessity for glutathione (GSH) trapping studies.

Experimental Protocols

Synthesis of M-Fur-GABA (Michael Addition Route)

Causality: We utilize a Michael addition of nitromethane to a furan-acrylate, followed by reduction. This route is scalable and avoids the use of cyanide (unlike the Strecker synthesis).

Reagents:

-

Furan-2-carbaldehyde[1]

-

Nitromethane[1]

-

Ammonium acetate (Catalyst)

-

Raney Nickel / H2 (Reduction)

-

Thionyl Chloride / Methanol (Esterification)

Step-by-Step Protocol:

-

Henry Reaction: Condense furan-2-carbaldehyde with nitromethane (

) using ammonium acetate ( -

Michael Addition: React the nitrovinyl furan with dimethyl malonate (base catalyzed) or perform a conjugate addition to build the carbon chain. Alternative: Reformatsky reaction with ethyl bromoacetate on the aldehyde is also viable for beta-hydroxy intermediates, but the nitro-aldol route is preferred for amino-acid precursors.

-

Reduction: Hydrogenate the nitro group to an amine using Raney Nickel (50 psi

, MeOH). This simultaneously reduces the double bond if present. -

Esterification: Dissolve the resulting 4-amino-3-(furan-2-yl)butanoic acid in dry methanol. Add thionyl chloride (

) dropwise at 0°C. Reflux for 2 hours. -

Purification: Recrystallize the hydrochloride salt from EtOH/Et2O.

In Vitro Binding Assay

Self-Validating System: Use

Table 1: Assay Components & Conditions

| Component | Specification | Purpose |

| Membrane Source | Porcine Cortex Synaptosomes | Rich source of |

| Radioligand | The reference standard for competition. | |

| Test Compound | M-Fur-GABA (Active Acid Form) | Must use the acid, not ester, for binding assay. |

| Non-Specific Control | L-Leucine (10 mM) | Blocks System L transporter binding (if relevant). |

| Incubation | 45 min @ 22°C | Equilibrium binding time. |

| Detection | Liquid Scintillation Counting | Quantify displaced radioligand. |

Protocol:

-

Prepare synaptic membranes from porcine cortex.

-

Incubate membranes with 10 nM

-Gabapentin and varying concentrations ( -

Filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

-

Wash 3x with ice-cold Tris-HCl buffer.

-

Count radioactivity. Calculate

and

In Vivo Neuropathic Pain Model (Seltzer Model)

Causality: The partial sciatic nerve ligation (PSNL) model mimics the causalgia seen in clinical neuropathic pain.

-

Surgery: Under anesthesia, expose the sciatic nerve of male Sprague-Dawley rats.

-

Ligation: Tightly ligate 1/3 to 1/2 of the dorsal nerve diameter with 8-0 silk suture.

-

Recovery: Allow 7 days for neuropathic pain (mechanical allodynia) to develop.

-

Dosing: Administer M-Fur-GABA (10, 30, 100 mg/kg p.o.) or vehicle.

-

Testing: Measure paw withdrawal threshold using von Frey filaments at 1, 2, and 4 hours post-dose.

-

Validation: Positive control group receives Pregabalin (30 mg/kg).

References

-

Mechanism of Gabapentinoids

- Title: The alpha2delta subunit of voltage-gated calcium channels is the binding site for gabapentin and pregabalin.

- Source: Gee, N. S., et al. (1996). The Journal of Biological Chemistry.

-

URL:[Link]

-

Furan Toxicity & Metabolism

- Title: Metabolic activation of furan by cytochromes P450: identification of cis-2-butene-1,4-dial as a reactive metabolite.

- Source: Peterson, L. A., et al. (2000). Chemical Research in Toxicology.

-

URL:[Link]

-

Synthesis of GABA Analogs

- Title: Synthesis of 3-substituted GABA analogs with central nervous system activity.

- Source: Yuen, P. W., et al. (1994). Bioorganic & Medicinal Chemistry Letters.

-

URL:[Link]

-

Neuropathic Pain Models

- Title: A novel behavioral model of neuropathic pain disorders produced in rats by partial sci

- Source: Seltzer, Z., et al. (1990). Pain.

-

URL:[Link]

Sources

Methyl 4-amino-3-(furan-2-yl)butanoate mechanism of action

This technical guide provides an in-depth analysis of Methyl 4-amino-3-(furan-2-yl)butanoate , a structural analog of the neurotransmitter

Mechanism of Action, Pharmacokinetics, and Experimental Protocols

Executive Summary

This compound is a synthetic central nervous system (CNS) depressant and nootropic agent. Structurally, it is the methyl ester of 3-(furan-2-yl)-GABA , a bioisostere of Phenibut (3-phenyl-GABA).

The molecule operates through a dual-mechanism profile:

-

Primary Pharmacodynamics: The active metabolite (free acid) functions as a ligand for the

subunit of Voltage-Gated Calcium Channels (VGCCs) , inhibiting excitatory neurotransmitter release. -

Secondary Pharmacodynamics: It acts as an agonist or partial agonist at GABA-B receptors , mediating slow inhibitory postsynaptic potentials.

-

Prodrug Kinetics: The methyl ester moiety enhances lipophilicity (LogP), facilitating rapid Blood-Brain Barrier (BBB) penetration before hydrolysis by intracellular carboxylesterases (CES) into the active amino acid form.

Chemical Identity & Structural Logic[1][2][3]

| Property | Detail |

| IUPAC Name | This compound |

| Common Class | 3-Substituted GABA Analog; Gabapentinoid; Furan-Phenibut |

| Molecular Formula | |

| Key Structural Feature | Furan Ring (C3 Position): A 5-membered heteroaromatic bioisostere of the phenyl ring found in Phenibut. It is electron-rich and planar, influencing binding affinity at the |

| Functional Group | Methyl Ester: Masks the carboxylic acid, increasing permeability across lipid membranes (Prodrug strategy). |

Structure-Activity Relationship (SAR)

The pharmacological activity is dictated by the 3-position substituent on the GABA backbone:

-

Gabapentin/Pregabalin (Alkyl/Cycloalkyl): High affinity for

VGCCs; negligible GABA-B affinity. -

Baclofen (Chlorophenyl): High affinity for GABA-B; low affinity for

. -

Phenibut (Phenyl): Balanced affinity for both

and GABA-B. -

Furan-2-yl Analog: The furan ring is smaller and more electron-rich than a phenyl ring. SAR studies on benzofuran analogs (e.g., BFG) suggest that furan-derived GABA analogs retain GABA-B affinity (often as partial agonists) while likely maintaining

binding due to the lipophilic nature of the ring.

Mechanism of Action (MOA)

Metabolic Activation (The Prodrug Phase)

Upon systemic administration, this compound is inactive at the receptor level. It must undergo bioactivation.

-

Step 1: Absorption: The esterified form exhibits higher lipophilicity than the zwitterionic free acid, allowing for passive diffusion across the intestinal epithelium and the Blood-Brain Barrier (BBB).

-

Step 2: Hydrolysis: Intracellular Carboxylesterases (CES1/CES2) hydrolyze the methyl ester bond, releasing the active metabolite: 4-amino-3-(furan-2-yl)butanoic acid .

Synaptic Pharmacodynamics (The Active Phase)

The active acid modulates neuronal excitability through two distinct pathways:

Pathway A: Voltage-Gated Calcium Channel (

) Blockade

This is the dominant mechanism for anxiolytic and anticonvulsant effects.

-

Target: The

and -

Action: The compound binds to the

subunit, preventing the trafficking of the calcium channel complex to the synaptic membrane and reducing calcium influx during depolarization. -

Result: Decreased release of excitatory neurotransmitters (Glutamate, Substance P, Norepinephrine) in hyper-excited neurons.

Pathway B: GABA-B Receptor Agonism [3]

-

Target: The metabotropic GABA-B receptor (G-protein coupled).

-

Action: Activation of the

protein cascade.-

Presynaptic: Inhibition of

channels (further reducing transmitter release). -

Postsynaptic: Activation of GIRK (G-protein coupled Inwardly Rectifying Potassium) channels, leading to

efflux and membrane hyperpolarization.

-

-

Nuance: Based on furan-analog research (Malcangio et al., 1992), the furan ring may confer partial agonist properties, potentially resulting in a "ceiling effect" for sedation compared to full agonists like Baclofen.

MOA Visualization

Figure 1: Pharmacokinetic activation and dual-pathway pharmacodynamics of this compound.

Experimental Protocols for Validation

To empirically validate the mechanism described above, the following experimental workflows are recommended.

Radioligand Binding Assay (Target Validation)

Objective: Determine the binding affinity (

Protocol:

-

Preparation: Harvest rat cerebral cortex tissue. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at

to isolate synaptic membranes. -

Assay:

-

Radioligand:

-Gabapentin (10 nM). -

Non-specific binding: Determine using 10

M Pregabalin. -

Incubation: 60 min at 25°C with varying concentrations of 4-amino-3-(furan-2-yl)butanoic acid (hydrolyzed form).

-

-

GABA-B Assay:

-

Radioligand:

-Baclofen (5 nM). -

Non-specific binding: Determine using 100

M GABA. -

Incubation: 45 min at 20°C.

-

-

Analysis: Filter through GF/B filters. Count radioactivity via liquid scintillation. Calculate

and

Whole-Cell Patch-Clamp Electrophysiology

Objective: Confirm functional inhibition of Calcium currents (

Protocol:

-

Cell Line: HEK293 cells stably expressing Cav2.2 (

) and -

Setup: Whole-cell voltage-clamp configuration.

-

Solutions:

-

Internal: 120 mM CsCl, 10 mM EGTA, 2 mM Mg-ATP.

-

External: 140 mM TEA-Cl, 10 mM

(charge carrier), 10 mM HEPES.

-

-

Stimulation: Depolarize from -80 mV to +10 mV for 100 ms.

-

Application: Perfusion of this compound (prodrug) vs. Free Acid.

-

Note: The prodrug may show delayed onset or no effect in non-metabolizing cells (HEK293), validating the requirement for hydrolysis. The free acid should show immediate current inhibition.

-

Comparative Pharmacology Table

| Feature | Phenibut | Baclofen | Methyl 3-(furan-2-yl)-GABA |

| Active Moiety | 3-phenyl-GABA | 4-chloro-3-phenyl-GABA | 3-(furan-2-yl)-GABA |

| Primary Target | GABA-B (Agonist) | ||

| Secondary Target | GABA-B (Agonist) | GABA-B (Partial Agonist) | |

| Bioavailability | Variable (Oral) | High (Oral) | High (Prodrug enhanced) |

| Onset | Slow (2-4 hours) | Moderate (1-2 hours) | Rapid (Lipophilic Ester) |

| Est. Potency | Moderate | High | Moderate-High |

References

-

Malcangio, M., et al. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European Journal of Pharmacology, 229(2-3), 227-234.[3] Link

-

Silverman, R. B. (2008). From Basic Science to Blockbuster Drug: The Discovery of Lyrica. Angewandte Chemie International Edition, 47(19), 3500-3504. Link

-

Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264. Link

-

Zaugg, H. E., et al. (1974). Modification of the GABA molecule.[4] Synthesis and pharmacological properties of some 3-substituted 4-aminobutyric acids. Journal of Medicinal Chemistry. (Foundational SAR for 3-substituted GABA).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for N-Protection of Methyl 4-amino-3-(furan-2-yl)butanoate

Abstract

This Application Note details the protocol for the chemoselective

Strategic Considerations & Chemical Logic

Substrate Analysis

The target molecule, This compound , is a

-

Primary Amine (

): Highly nucleophilic; target for protection. -

Furan Ring: Electron-rich heteroaromatic.

-

Risk:[1] Susceptible to electrophilic attack and acid-catalyzed ring opening (hydrolysis to 1,4-dicarbonyls) in aqueous strong acids.

-

Constraint: Avoids catalytic hydrogenation (standard Cbz removal), which often reduces furan to tetrahydrofuran.

-

-

Methyl Ester: Base-sensitive (saponification risk).

-

Constraint: Avoid strong hydroxide bases (NaOH/LiOH) during protection; use mild organic bases (

, DIPEA) or bicarbonate (

-

Selection of Protecting Group

| Protecting Group | Installation | Removal Method | Compatibility with Furan | Verdict |

| Boc (tert-butyl carbamate) | Mild Base/Neutral | Acid (TFA/HCl) | High (Installation is safe; removal requires non-aqueous acid) | Recommended |

| Cbz (benzyl carbamate) | Mild Base | Hydrogenation ( | Low (Risk of furan reduction) | Alternative only |

| Fmoc (fluorenyl carbamate) | Mild Base | Base (Piperidine) | High (Orthogonal to ester/furan) | Good for SPPS |

Reaction Pathway Visualization

The following diagram illustrates the decision logic and reaction pathway, highlighting the critical "Furan-Safe" checkpoints.

Caption: Strategic workflow for N-protection selection, emphasizing the Boc route to preserve the furan ring.

Detailed Experimental Protocol: N-Boc Protection

Materials & Reagents[2][3][4]

-

Substrate: this compound (1.0 equiv).

-

Reagent: Di-tert-butyl dicarbonate (

) (1.2 equiv). -

Base: Triethylamine (

) (2.0 equiv). Alternative: DIPEA. -

Solvent: Dichloromethane (DCM) (Anhydrous preferred). Alternative: THF.

-

Quench/Wash: 10% Citric Acid (aq), Saturated

, Brine.

Step-by-Step Procedure

Step 1: Preparation (0 min)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with nitrogen (

) or argon to maintain an inert atmosphere (prevents oxidation of the furan ring). -

Dissolve This compound (1.0 equiv) in DCM (

concentration).

Step 2: Base Addition (5 min)

-

Cool the solution to

using an ice bath. -

Add

(2.0 equiv) dropwise via syringe. Stir for 5 minutes.-

Note: Cooling minimizes exotherms and potential side reactions.

-

Step 3: Boc Anhydride Addition (10 min)

-

Dissolve

(1.2 equiv) in a minimal amount of DCM. -

Add the

solution dropwise to the reaction mixture at-

Why? Slow addition prevents runaway exotherms and ensures selectivity for the amine over the furan (though furan reaction is unlikely without Lewis acids).

-

Step 4: Reaction & Monitoring (2 - 4 hours)

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT) .

-

Stir for 2–4 hours.

-

TLC Monitoring: Use 50% EtOAc/Hexane.

-

Stain: Ninhydrin (Starting material amine = Red/Purple; Product = No color/faint).

-

Stain: UV (Furan is UV active).

-

Target: Complete disappearance of the baseline amine spot.

-

Step 5: "Furan-Safe" Workup (Critical)

-

Dilution: Dilute the reaction mixture with excess DCM.

-

Acid Wash: Wash the organic layer twice with 10% Citric Acid (pH ~4).

-

Scientific Integrity:Do NOT use 1M HCl. Strong mineral acids can trigger the acid-catalyzed ring opening of furan to form 1,4-dicarbonyls (diketones). Citric acid is strong enough to protonate residual

but mild enough to spare the furan.

-

-

Neutralization: Wash with Saturated

(removes citric acid and excess Boc by-products). -

Drying: Wash with Brine, dry over anhydrous

, filter, and concentrate in vacuo.

Step 6: Purification

-

The crude product is often pure enough (>95%). If necessary, purify via Flash Column Chromatography (Silica Gel, 0-30% EtOAc in Hexanes).

Analytical Validation (QC)

The following table summarizes the expected analytical data to validate the structure.

| Technique | Parameter | Expected Observation | Structural Assignment |

| Strong Singlet (9H) | Boc Group ( | ||

| Broad Singlet (1H) | Carbamate NH (Replaces | ||

| Multiplets (3H) | Furan Ring protons (Intact) | ||

| Singlet (3H) | Methyl Ester ( | ||

| LC-MS | Mass Shift | Installation of Boc ( |

Structural Validation Workflow

Caption: Analytical logic flow for validating the integrity of the Boc-protected furan derivative.

Troubleshooting & Optimization

Common Issues

-

Issue: Furan decomposition (darkening of reaction/workup).

-

Cause: Acid concentration too high during workup.

-

Solution: Switch from HCl to Citric Acid or Phosphate Buffer (pH 5.5). Ensure rotary evaporator bath is

.

-

-

Issue: Incomplete Reaction.

-

Cause: Steric hindrance or wet solvent (hydrolysis of

). -

Solution: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a catalyst. Use fresh anhydrous DCM.

-

-

Issue: Solidification/Oiling out.

-

Solution: The product is likely a viscous oil or low-melting solid. Triturate with cold pentane/hexane to induce crystallization.

-

Alternative: Cbz Protection (If Orthogonality is Vital)

If Cbz protection is absolutely required (e.g., for orthogonal deprotection vs a

-

Warning: Do NOT use standard Pd/C hydrogenation for removal. It will reduce the furan ring.

-

Removal Alternative: Use mild Lewis acids (e.g.,

at low temp - risky) or specialized poisoned catalysts, but Boc is strongly preferred to avoid this dilemma.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc/Cbz conditions and stability).

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

- Keay, B. A. (1987). Synthetic strategies for furan-containing natural products. Chemical Reviews. (Discusses furan sensitivity to acid hydrolysis).

-

PubChem. this compound.[2] CID 174816895.[2] Retrieved from [Link]

Sources

High-throughput screening assays involving furan derivatives

Topic: High-Throughput Screening (HTS) Assays Involving Furan Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Furan Paradox in Drug Discovery

Furan derivatives occupy a complex niche in medicinal chemistry. As a "privileged scaffold," the furan ring appears in numerous FDA-approved drugs (e.g., Ranitidine, Nitrofurantoin, Amiodarone) due to its ability to participate in hydrogen bonding and pi-stacking interactions. However, in the context of High-Throughput Screening (HTS), furan derivatives are frequently flagged as "frequent hitters" or Pan-Assay Interference Compounds (PAINS).

This guide addresses the specific technical challenges of screening furan libraries. It moves beyond generic HTS advice to focus on the unique physicochemical liabilities of the furan ring—specifically its susceptibility to oxidative ring opening, potential for thiol-reactivity (Michael acceptors), and aggregation-dependent false positives.

Part 1: Pre-Screening Strategic Assessment

Before loading a single plate, the following parameters must be optimized for furan-based libraries. Failure to address these will result in a high False Discovery Rate (FDR).

Solubility and DMSO Stability

Furan derivatives, particularly benzofurans, often exhibit poor aqueous solubility and can precipitate upon transfer from DMSO stock to aqueous assay buffer.

-

The Problem: Precipitated compounds scatter light, interfering with optical density (OD) and fluorescence intensity readings.

-

The Solution:

-

Limit DMSO: Maintain final DMSO concentration

0.5% (v/v) to prevent solvent effects, while ensuring compound solubility. -

Intermediate Dilution: Do not pipette directly from 10 mM DMSO stock to assay buffer. Use an intermediate dilution step (e.g., 10x in buffer with 5% DMSO) to prevent "crashing out."

-

The PAINS Liability: Redox Cycling and Thiol Reactivity

Certain furan scaffolds (e.g., 2-amino-3-carbonylfurans) can react covalently with cysteine residues in protein targets or generate hydrogen peroxide via redox cycling.

-

Counter-Strategy:

-

Detergent Inclusion: Add 0.01% Triton X-100 or Tween-20 to assay buffers to disrupt colloidal aggregates.

-

Reducing Agents: Include 1 mM DTT or TCEP in kinase/enzyme assays to scavenge non-specific electrophiles, unless the target relies on critical disulfide bonds.

-

Part 2: Application Notes

Application Note A: Kinase Inhibition Screening (Benzofurans)

-

Target: Serine/Threonine Kinases (e.g., PLK1, CK2) or Tyrosine Kinases.

-

Preferred Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .

-

Rationale: Standard fluorescence intensity assays are prone to interference from furan derivatives, which can be autofluorescent in the blue/green region. TR-FRET uses a long-lifetime lanthanide donor (Europium or Terbium), allowing measurement after the short-lived autofluorescence of the compound has decayed.

-

Critical Control: A "no-enzyme" control containing the compound and detection reagents is mandatory to rule out intrinsic fluorescence quenching or enhancement by the furan ring.

Application Note B: Antimicrobial HTS (Nitrofurans)

-

Target: Whole-cell bacterial growth inhibition (E. coli, M. tuberculosis).

-

Preferred Method: Resazurin Reduction Assay (Alamar Blue) .

-

Rationale: Nitrofurans are often colored (yellow/orange), which interferes with standard OD600 turbidity measurements. Resazurin is a non-fluorescent blue dye reduced by viable cells to highly fluorescent pink resorufin. This ratiometric or fluorescence readout is robust against colored compounds.

-

Mechanism Check: Nitrofurans are prodrugs activated by bacterial nitroreductases. Ensure the bacterial strain used expresses the necessary reductases (e.g., nfsA/nfsB in E. coli) to avoid false negatives.

Part 3: Detailed Protocol – TR-FRET Kinase Assay for Furan Derivatives

Objective: To screen a library of benzofuran derivatives for kinase inhibition while rigorously excluding false positives caused by aggregation or fluorescence interference.

Materials & Reagents

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent), 1 mM DTT.

-

Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647).

-

Antibody: Europium-labeled anti-kinase antibody or anti-tag antibody (e.g., Eu-anti-GST).

-

Plate: 384-well low-volume white microplates (Greiner or Corning).

Experimental Workflow

Step 1: Compound Transfer (Acoustic or Pin Tool)

-

Transfer 50 nL of library compounds (10 mM in DMSO) into the 384-well assay plate.

-

Controls:

-

Column 1: DMSO only (Negative Control / Max Signal).

-

Column 2: Known Inhibitor (Positive Control / Min Signal).

-

Column 23: Compound + Detection Mix (No Enzyme) – Interference Check.

-

Column 24: Buffer Blank.

-

Step 2: Enzyme Addition

-

Dilute the kinase enzyme to 2x the final concentration in Kinase Buffer.

-

Dispense 5 µL of 2x Enzyme solution into all wells except Column 23 and 24.

-

Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

Step 3: Tracer/Detection Mix Addition

-

Prepare a detection mix containing the Tracer and the Eu-labeled Antibody in Kinase Buffer.

-

Dispense 5 µL of Detection Mix into all wells.

-

Centrifuge plate at 1000 rpm for 1 minute to remove bubbles.

-

Incubate for 60 minutes at RT in the dark.

Step 4: Data Acquisition

-

Read plate on a multimode reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

-

Settings:

-

Excitation: 320-340 nm (Laser or Flash lamp).

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Delay time: 50-100 µs (Critical to gate out furan autofluorescence).

-

Part 4: Data Analysis & Hit Validation

Calculation of HTRF Ratio

Raw data must be ratiometric to correct for well-to-well variability and liquid handling errors.

Z-Factor Calculation

To validate the assay robustness before screening the full library:

- : Standard Deviation

- : Mean Signal

-

Acceptance Criteria:

is required for a reliable HTS assay.

Hit Triage Logic (The "Trustworthiness" Filter)

A "Hit" is defined as

-

Rule 1: If "No Enzyme" control (Col 23) signal deviates >20% from Buffer Blank, the compound is a fluorescence interferer . Discard.

-

Rule 2: If Hill Slope of the dose-response curve is steep (

), suspect colloidal aggregation . Retest with 0.05% Triton X-100. -

Rule 3: Check structure for PAINS alerts (e.g., alkylidene-2(5H)-furanone).

Part 5: Visualizing the Screening Logic

The following diagram illustrates the decision tree for validating furan-based hits, distinguishing true inhibitors from artifacts.

Caption: Logical workflow for triaging furan derivatives in HTS. Yellow nodes represent critical "kill steps" to eliminate artifacts common to this chemical class.

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Furan autofluorescence or plate scattering. | Switch to Red-shifted dyes (e.g., Alexa 647) or Time-Resolved (TR-FRET) readouts. Use black plates for fluorescence intensity. |

| "Sticky" Compounds | Furan lipophilicity causing tip adhesion. | Use acoustic dispensing (Echo) or low-retention tips. Increase detergent (Brij-35) to 0.01%. |

| Signal Drift over Time | Oxidative instability of the furan ring. | Add antioxidants (1 mM DTT or TCEP) to the buffer. Keep plates protected from light. |

| Precipitation in Wells | Low aqueous solubility. | Perform intermediate dilution in 10% DMSO buffer before adding to the final assay plate. |

References

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

-

BenchChem. Application Notes and Protocols for High-Throughput Screening Assays Involving Furan Derivatives.

-

BellBrook Labs. Transcreener ADP Assay: A Modern HTS Solution for Kinase Inhibitor Screening.[2]

-

Dahlin, J. L., & Walters, M. A. (2014). The Essential Roles of Chemistry in High-Throughput Screening Triage. Future Medicinal Chemistry.

Sources

Application Note: Methyl 4-amino-3-(furan-2-yl)butanoate in Enzyme Inhibitor Development

Abstract & Introduction

Methyl 4-amino-3-(furan-2-yl)butanoate is a lipophilic

While 3-substituted GABA analogs are widely recognized for binding the

This Application Note provides a comprehensive technical guide for researchers using this compound to develop and screen novel GABA-AT inhibitors. It details the necessary chemical activation (hydrolysis), enzymatic assay protocols, and data analysis frameworks required to validate biological activity.

Chemical Biology Profile & Mechanism

The Pharmacophore

The molecule consists of three distinct functional regions:

-

The Furan Ring: A heteroaromatic bioisostere that provides steric bulk and

-electron density, mimicking the lipophilic side chains found in high-affinity GABA-AT inhibitors. It occupies the hydrophobic pocket of the enzyme active site. -

The

-Amino Acid Backbone: The essential pharmacophore required for recognition by GABA-AT and GAD (Glutamic Acid Decarboxylase). -

The Methyl Ester: A masking group that enhances lipophilicity, facilitating cell membrane permeability. Note: This ester must be hydrolyzed to the free acid to bind the catalytic site of GABA-AT in cell-free assays.

Mechanism of Action (GABA-AT Inhibition)

GABA-AT is a Pyridoxal 5'-Phosphate (PLP)-dependent enzyme.[1] Inhibitors derived from this scaffold typically act via a Michael addition mechanism or as competitive inhibitors . The free acid form of the molecule binds to the PLP-cofactor within the active site, potentially forming a stable adduct that prevents the transamination of GABA to Succinic Semialdehyde (SSA).

Figure 1: Activation pathway of this compound. The ester must be converted to the acid to inhibit GABA-AT.

Experimental Protocols

Protocol A: Chemical Activation (Ester Hydrolysis)

Context: The methyl ester will not effectively inhibit purified GABA-AT in a cell-free system because the enzyme requires a free carboxylate for recognition. You must generate the free acid stock solution before running the enzyme assay.

Materials:

-

This compound (Solid or Oil)

-

1M NaOH (Sodium Hydroxide)

-

1M HCl (Hydrochloric Acid)

-

HPLC-grade Methanol

Procedure:

-

Dissolution: Dissolve 10 mg of the methyl ester in 500

L of Methanol. -

Saponification: Add 500

L of 1M NaOH. Vortex and incubate at 40°C for 60 minutes . -

Neutralization: Carefully add 1M HCl dropwise to adjust the pH to 7.4 (approx. 500

L, monitor with pH paper or micro-electrode). -

Quantification: Dilute to a final theoretical concentration of 10 mM using Assay Buffer (see Protocol B).

-

Critical Step: Ensure all methanol is evaporated if the enzyme is sensitive to organic solvents (>5%), or dilute sufficiently so the final methanol concentration in the well is <1%.

-

Protocol B: Coupled Enzyme Assay for GABA-AT Inhibition

Context: This assay measures the production of NADPH, which is directly proportional to GABA-AT activity. The inhibitor (activated form from Protocol A) will decrease the rate of NADPH formation.

Principle:

-

GABA +

-Ketoglutarate -

SSA + NADP

+ H

Reagents:

-

Buffer: 100 mM Potassium Pyrophosphate (pH 8.5) containing 1 mM DTT.

-

Substrates: 50 mM GABA, 50 mM

-Ketoglutarate ( -

Cofactors: 5 mM NADP

, 1 mM Pyridoxal 5'-Phosphate (PLP). -

Enzymes:

-

Purified GABA-AT (from pig brain or recombinant).

-

Succinic Semialdehyde Dehydrogenase (SSADH) (Coupling enzyme).[2]

-

Workflow:

-

Plate Setup: Use a UV-transparent 96-well plate.

-

Inhibitor Addition: Add 10

L of the hydrolyzed inhibitor (from Protocol A) at varying concentrations (e.g., 0.1 -

Master Mix Addition: Add 180

L of Reaction Mix containing: -

Incubation: Incubate plate at 37°C for 10 minutes to allow inhibitor-enzyme interaction.

-

Initiation: Add 10

L of GABA (final concentration 5 mM) to start the reaction. -

Measurement: Monitor Absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.

Data Analysis & Visualization

Calculating Inhibition

Calculate the initial velocity (

IC50 Determination

Plot % Inhibition (y-axis) against log[Inhibitor Concentration] (x-axis). Fit the data using a non-linear regression (4-parameter logistic model).

Example Data Structure:

| Compound | Concentration ( | Slope (OD/min) | % Inhibition |

| Vehicle | 0 | 0.045 | 0% |

| Furan-GABA (Acid) | 1.0 | 0.040 | 11.1% |

| Furan-GABA (Acid) | 10.0 | 0.022 | 51.1% |

| Furan-GABA (Acid) | 100.0 | 0.005 | 88.9% |

| Vigabatrin (Control) | 10.0 | 0.015 | 66.6% |

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the coupled spectrophotometric GABA-AT assay.

Troubleshooting & Optimization

-

High Background Absorbance:

-

Cause: The furan ring may absorb UV light.

-

Solution: Run a "Compound Only" blank (Buffer + Compound, no Enzyme) and subtract this baseline from your assay wells.

-

-

No Inhibition Observed:

-

Cause: Incomplete hydrolysis of the methyl ester.

-

Solution: Verify hydrolysis via LC-MS or TLC before adding to the enzyme assay. The ester will NOT bind the active site effectively.

-

-

Solvent Effects:

-

Cause: High methanol concentration from the hydrolysis step denaturing the enzyme.

-

Solution: Ensure final methanol concentration is <1%. Dilute the hydrolyzed stock significantly with assay buffer.

-

References

-

Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Chemical Reviews. Available at: [Link]

-

Bryans, J. S., et al. (1998). 3-Substituted GABA Analogs with Central Nervous System Activity: A Review. Medicinal Research Reviews. Available at: [Link]

-

MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking and Biological Evaluation.[1] International Journal of Molecular Sciences.[4] Available at: [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Furan Ring Stability

Introduction

The furan scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile pharmacophoric properties and its role as a bioisostere for phenyl rings.[1][2] Its presence in numerous bioactive molecules underscores its importance.[1][2] However, the pseudoaromatic nature of the furan ring presents a significant stability challenge for researchers.[3] The ring is susceptible to degradation under various synthetic conditions, particularly in the presence of acids, oxidizing agents, and even certain reducing conditions.[4][5][6] This degradation, often manifesting as ring-opening, polymerization, or side-product formation, can lead to low yields, complex purification challenges, and compromised product integrity.[7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common stability issues encountered with furan-containing compounds. It offers in-depth, evidence-based solutions and detailed protocols to help you optimize your reaction conditions and preserve the integrity of the furan ring.

Frequently Asked Questions (FAQs)

Q1: My furan-containing compound is showing signs of degradation (color change, polymerization) during storage. What are the best storage practices?

A1: Furan and its derivatives can be sensitive to air, light, and acidic contaminants. Long-term instability often arises from slow oxidation or acid-catalyzed polymerization. For optimal stability, store furan-containing compounds under an inert atmosphere (nitrogen or argon), protected from light (amber vials), and at low temperatures. Ensure solvents used for storage are neutral and free of acidic impurities.

Q2: What is the primary mechanism of furan decomposition in acidic media?

A2: The primary degradation pathway is acid-catalyzed ring-opening. The process begins with the protonation of the furan ring, typically at the α-carbon (C2 or C5), which is the rate-limiting step.[5][9] This is followed by a nucleophilic attack from a solvent molecule like water, leading to intermediates that ultimately open to form 1,4-dicarbonyl compounds.[5][9] These highly reactive dicarbonyls can then undergo further reactions, including polymerization.[7]

Q3: Can I perform a hydrogenation reaction on a molecule without reducing the furan ring itself?

A3: Yes, but with careful catalyst selection. While simple furans can be challenging to reduce to tetrahydrofurans without ring-opening, selective hydrogenation of other functional groups is possible.[4] Catalysts based on copper, such as copper-chromite or supported copper catalysts, are often preferred for selectively reducing an aldehyde group (like in furfural to furfuryl alcohol or 2-methylfuran) while preserving the furan ring.[10] Noble metal catalysts like Palladium (Pd) or Platinum (Pt) are more aggressive and can lead to over-reduction or ring-opening, especially at higher temperatures and pressures.[10][11]

Q4: Are electron-withdrawing or electron-donating groups better for furan ring stability?

A4: Electron-withdrawing groups (EWGs) at the C2 or C5 positions generally increase the stability of the furan ring, particularly against acid-catalyzed degradation.[3][4][5] EWGs decrease the electron density of the ring, making the initial protonation step less favorable. Conversely, electron-donating groups (EDGs) can activate the ring, making it more susceptible to electrophilic attack and subsequent polymerization or ring-opening reactions.[4][5]

In-Depth Troubleshooting Guides

Guide 1: Furan Ring Instability Under Acidic Conditions

Problem Symptom: You observe significantly low yields, the formation of dark-colored insoluble materials (humins), or a complex mixture of byproducts after a reaction step involving acid (e.g., acidic workup, acid-catalyzed reaction).

Root Cause Analysis: The furan ring is notoriously sensitive to Brønsted and Lewis acids. The degradation is initiated by protonation, which disrupts the aromaticity and creates a highly reactive electrophilic intermediate.[4] In the presence of nucleophiles like water, the ring opens to form reactive 1,4-dicarbonyls, which are precursors to polymerization.[7][12] The strength of the acid, temperature, and presence of water are critical factors that accelerate this degradation.[5][12]

Solutions & Optimization Strategies:

-

Modify pH and Acid Type:

-

Avoid Strong Acids: Replace strong acids (e.g., HCl, H₂SO₄) with milder organic acids (e.g., acetic acid, formic acid) or use buffered solutions (e.g., NH₄Cl wash instead of dilute HCl).

-

Solid Acid Catalysts: For catalytic reactions, consider using solid acid catalysts (e.g., zeolites, acidic resins like Amberlyst) which can be easily filtered off, preventing prolonged exposure during workup.

-

-

Control Temperature and Water Content:

-

Low Temperature: Perform the reaction and workup at the lowest feasible temperature (e.g., 0 °C or below) to minimize the rate of degradation.

-

Anhydrous Conditions: Whenever possible, run reactions under non-aqueous acidic conditions.[4] If water is unavoidable, minimize its quantity. The presence of additional water is often more influential on ring-opening than the specific acid used.[5][12]

-

-

Solvent Selection:

-

Employ Protecting Groups:

-

Masking Functionality: If the furan itself is not the reactive center, it can sometimes be used as a temporary protecting group for a 1,4-dicarbonyl functionality via a Diels-Alder reaction, to be revealed later under specific conditions.

-

Acetalization: For furan aldehydes (like HMF), protecting the aldehyde as an acetal can prevent side reactions and improve stability during subsequent transformations.[16]

-

Verification Protocol:

-

Small-Scale Trial: Before committing your bulk material, run a small-scale trial with the modified conditions.

-

TLC and NMR Monitoring: Monitor the reaction progress closely using TLC. Upon completion, take a crude ¹H NMR of the reaction mixture. Look for the characteristic furan proton signals and the absence of broad signals indicative of polymeric material. A clean spectrum is a good indicator of stability.

Guide 2: Furan Ring Degradation During Oxidation Reactions

Problem Symptom: An oxidation reaction on a furan-containing substrate results in a low yield of the desired product, with evidence of ring cleavage, such as the formation of maleic acid derivatives or other highly oxidized, fragmented products.[6]

Root Cause Analysis: The electron-rich nature of the furan ring makes it susceptible to a variety of oxidizing agents. Depending on the oxidant and reaction conditions, oxidation can lead to several outcomes:

-

Ring Cleavage: Strong oxidants like ozone or Ru(IV) can completely degrade the furan ring to carboxylic acids.[17]

-

Partial Oxidation: Milder oxidants (e.g., MCPBA, bromine, singlet oxygen) can lead to synthetically useful intermediates like 1,4-dicarbonyl compounds or butenolides.[17]

-

Polymerization: Oxidative instability can lead to the formation of insoluble gums.[6]

Solutions & Optimization Strategies:

-

Select a Mild and Selective Oxidant:

-

Avoid Harsh Reagents: Steer clear of permanganate, chromic acid, or ozonolysis unless ring cleavage is the desired outcome.

-

Targeted Reagents: For specific transformations, choose reagents known for their selectivity. For example, singlet oxygen can produce endoperoxides which can be converted to 1,4-dicarbonyls.[17][18] Bromine in methanol can yield dimethoxydihydrofurans.

-

-

Substituent Effects:

-

The substitution pattern on the furan ring dictates the oxidation product. For instance, oxidation of 2,5-disubstituted furans often leads to 1,4-dicarbonyl compounds.[17] Understand how your specific substrate is likely to react and choose conditions accordingly.

-

-

Temperature Control:

-

Oxidation reactions are often exothermic. Maintain strict temperature control, running the reaction at low temperatures (e.g., -78 °C to 0 °C) to prevent over-oxidation and side reactions.

-

Data Summary: Oxidant Compatibility with the Furan Ring

| Oxidizing Agent | Typical Conditions | Common Outcome on Furan Ring | Stability Concern | Reference |

| Ozone (O₃) | -78 °C, then reductive/oxidative workup | Complete ring cleavage to carbonyls/acids | High | [17] |

| KMnO₄, CrO₃ | Varies | Ring cleavage, over-oxidation | High | [6] |

| Singlet Oxygen (¹O₂) | Photo-oxidation, low temp. | Endoperoxide formation, leads to 1,4-dicarbonyls | Moderate | [17][18] |

| m-CPBA | CH₂Cl₂, 0 °C to RT | Epoxidation, rearrangement to butenolides | Moderate | [17][18] |

| Bromine (Br₂) | MeOH or H₂O, low temp. | Dihydroxylation or dialkoxylation | Moderate | [17] |

| PCC, PDC | CH₂Cl₂, RT | Generally stable; can oxidize side-chains | Low | [17] |

Guide 3: Unwanted Furan Ring Reduction or Opening During Hydrogenation

Problem Symptom: When attempting to reduce another functional group (e.g., nitro, ester, aldehyde) in a furan-containing molecule, you observe saturation of the furan ring (to tetrahydrofuran) or complete ring cleavage (to linear alcohols/diols).

Root Cause Analysis: The furan ring can undergo catalytic hydrogenation, although it is generally more resistant than a simple double bond. The choice of catalyst, hydrogen pressure, and temperature are critical. Aggressive catalysts like Rhodium or Ruthenium, and even Palladium or Platinum under harsh conditions, can readily reduce the furan ring. The C-O bonds within the ring can also undergo hydrogenolysis, leading to ring-opening.[10]

Solutions & Optimization Strategies:

-

Catalyst Selection is Key:

-

For Aldehyde/Ketone Reduction: Use copper-based catalysts (e.g., Cu/SiO₂, Cu/Al₂O₃) which are highly selective for the carbonyl group over the furan ring.[10][19]

-

For Other Reductions: If using noble metals like Pd/C, use the minimum catalyst loading and lowest possible hydrogen pressure and temperature that still allows for the desired reaction to proceed.

-

-

Solvent Effects:

-

Alternative Reduction Methods:

-

Transfer Hydrogenation: Consider transfer hydrogenation (e.g., using ammonium formate and Pd/C) which often proceeds under milder conditions than high-pressure H₂ gas.

-

Chemical Reduction: Explore non-catalytic methods like using NaBH₄ or LiAlH₄ if they are compatible with other functional groups and selective for the target group over the furan ring.

-

Visualization of Troubleshooting Logic

A systematic approach is crucial when diagnosing furan instability. The following decision tree can guide your troubleshooting process.

Caption: Troubleshooting Decision Tree for Furan Ring Instability.

Key Experimental Protocols

Protocol 1: Buffered Aqueous Workup to Minimize Acid-Catalyzed Degradation

This protocol is designed to neutralize a reaction mixture while avoiding the use of strong acids that can damage a sensitive furan-containing product.

Materials:

-

Reaction mixture containing the furan product.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Brine (saturated aqueous NaCl solution).

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

Procedure:

-

Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath. This slows down potential degradation pathways.

-

Initial Quench: Slowly add saturated aqueous NaHCO₃ solution to the cooled reaction mixture with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the chosen organic solvent (3 x volume of aqueous layer).

-

Sequential Washes: Combine the organic layers and wash them sequentially with:

-

Saturated aqueous NH₄Cl solution (to remove any remaining basic components).

-

Brine (to break up emulsions and begin the drying process).

-

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Validation: Analyze the crude product by ¹H NMR to confirm the integrity of the furan ring signals before proceeding with purification.

Protocol 2: Monitoring Furan Stability via ¹H NMR Spectroscopy

This protocol provides a method to quickly assess the stability of a furan compound under proposed reaction conditions on a small scale.

Materials:

-

Furan-containing substrate.

-

NMR tube.

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The reagent being tested for compatibility (e.g., a specific acid, oxidant).

-

Internal standard (optional, e.g., mesitylene).

Procedure:

-

Prepare Initial Sample: Dissolve a small, known quantity of your furan substrate (and internal standard, if used) in the deuterated solvent in an NMR tube.

-